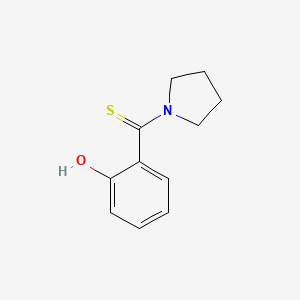
K-Ras-IN-1
概要
説明
K-Ras-IN-1は、RasファミリーのGTPアーゼであるK-Rasタンパク質を標的とするように特別に設計された低分子阻害剤です。K-Rasタンパク質は、細胞増殖、分化、生存を制御する細胞シグナル伝達経路において重要な役割を果たしています。 K-Ras遺伝子の変異は、さまざまな種類の癌に共通して見られ、癌治療の重要な標的となっています .
準備方法
合成経路と反応条件
K-Ras-IN-1の合成は、コア構造の調製から始まり、K-Rasタンパク質への結合親和性を高める官能基の導入まで、複数のステップを伴います。合成経路には通常、以下が含まれます。
コア構造の形成: 環化反応によるヘテロ環コアの構築。
官能基の導入: 置換反応により、化合物の結合親和性と特異性を高めるために、さまざまな官能基がコア構造に導入されます。
精製とキャラクタリゼーション: 最終生成物は、クロマトグラフィー技術を用いて精製され、NMRや質量分析などの分光法を用いてキャラクタリゼーションされます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。主なステップには、以下が含まれます。
環化反応のスケールアップ: 効率的な環化を確保するために、温度、溶媒、触媒条件を最適化します。
官能基導入のバッチ処理: バッチ反応器を使用して、制御された方法で官能基を導入します。
ハイスループット精製: ハイスループットクロマトグラフィー技術を用いて精製を行い、製品品質の整合性を確保します.
化学反応の分析
反応の種類
K-Ras-IN-1は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は酸化反応を起こし、酸化誘導体の形成につながることがあります。
還元: 還元反応は、分子内の特定の官能基を還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応によって形成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、生物学的活性と潜在的な治療的用途についてさらに研究することができます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
癌研究: 腫瘍進行におけるK-Ras変異の役割を研究し、標的療法を開発するために、癌研究で広く使用されています。
創薬: 化合物は、K-Rasやその他の関連タンパク質を標的とする新しい阻害剤の開発のためのリード分子として機能します。
生物学的研究: 研究者はthis compoundを使用して、K-Rasによって媒介されるシグナル伝達経路とその他の細胞タンパク質との相互作用を調べます。
科学的研究の応用
K-Ras-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in cancer research to study the role of K-Ras mutations in tumor progression and to develop targeted therapies.
Drug Development: The compound serves as a lead molecule for the development of new inhibitors targeting K-Ras and other related proteins.
Biological Studies: Researchers use this compound to investigate the signaling pathways mediated by K-Ras and its interactions with other cellular proteins.
Industrial Applications: The compound is also explored for its potential use in industrial processes that require specific inhibition of K-Ras activity.
作用機序
K-Ras-IN-1は、K-Rasタンパク質内の特定の疎水性ポケットに結合することにより効果を発揮します。このポケットは、アポ-Ras結晶構造ではチロシン-71アミノ酸によって占められています。この結合は、下流のシグナル伝達分子との相互作用を阻害することにより、K-Rasの活性を阻害します。 K-Ras活性の阻害は、細胞増殖と生存を促進するシグナル伝達経路を阻害し、腫瘍増殖の抑制につながります .
類似化合物の比較
類似化合物
ソトラシブ: K-RasのG12C変異を標的とする別のK-Ras阻害剤。
アダグラシブ: K-RasのG12C変異を標的とする、同様の作用機序を持つK-Ras阻害剤。
MRTX1133: K-RasのG12D変異を標的とし、前臨床研究で使用されています.
This compoundの独自性
This compoundは、他の阻害剤が標的としていない、K-Rasタンパク質内の特定の疎水性ポケットに結合できる点で独特です。 この独自の結合部位により、this compoundはK-Ras活性を効果的に阻害することができ、K-Ras媒介シグナル伝達経路の研究や標的とする癌治療の開発にとって貴重なツールとなります .
類似化合物との比較
Similar Compounds
Sotorasib: Another K-Ras inhibitor that targets the G12C mutation in K-Ras.
Adagrasib: A K-Ras inhibitor with a similar mechanism of action, targeting the G12C mutation.
MRTX1133: Targets the G12D mutation in K-Ras and is used in preclinical studies.
Uniqueness of K-Ras-IN-1
This compound is unique in its ability to bind to a specific hydrophobic pocket within the K-Ras protein, which is not targeted by other inhibitors. This unique binding site allows this compound to inhibit K-Ras activity effectively, making it a valuable tool for studying K-Ras-mediated signaling pathways and developing targeted cancer therapies .
特性
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















